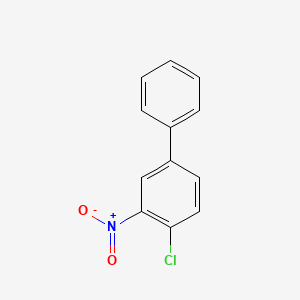












|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].Cl.N([O-])=O.[Na+].O.O.O.[C:20]([O-])(=O)[CH3:21].[Na+]>O.C1C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([C:21]2[CH:20]=[CH:4][CH:3]=[CH:2][CH:8]=2)=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:2.3,4.5.6.7.8|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(N)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
49 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
190 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.3 L
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 0°-5° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 5° C.
|
|
Type
|
ADDITION
|
|
Details
|
was added over a period of 1 hr
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
for 40 hr at ambient temperature
|
|
Duration
|
40 h
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with dilute sodium hydroxide
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with 30% benzene in ligroin
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the isolated solid from cyclohexane-ligroin
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)C1=CC=CC=C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71.3 g | |
| YIELD: PERCENTYIELD | 56% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |